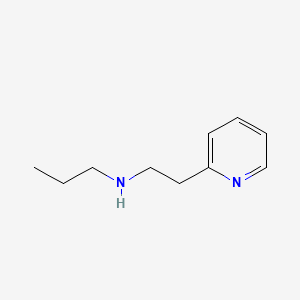

N-(2-(Pyridin-2-yl)ethyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-pyridin-2-ylethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-7-11-9-6-10-5-3-4-8-12-10/h3-5,8,11H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVKRNJOBDEBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388494 | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-57-6 | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Spectroscopic Data of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound N-(2-(Pyridin-2-yl)ethyl)propan-1-amine. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and computational prediction tools, to offer a robust and scientifically grounded interpretation of its expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule.

Molecular Structure and Overview

This compound is a secondary amine featuring a pyridine ring connected via an ethyl bridge to a propylamino group. The structural complexity arising from the aromatic heterocycle and the flexible alkyl chain dictates a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Figure 2: Predicted ¹H NMR chemical shift regions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The same high-field NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: A standard proton-decoupled ¹³C spectrum is acquired to produce singlets for all carbon signals. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain quantitative data and to observe quaternary carbons, which have longer relaxation times.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phase correction, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment | Rationale |

| ~160.0 | C-2' | The carbon atom directly attached to the pyridine nitrogen is significantly deshielded. |

| ~149.5 | C-6' | The carbon atom adjacent to the pyridine nitrogen is also deshielded. |

| ~136.5 | C-4' | Aromatic carbon with a typical chemical shift in this region. |

| ~123.0 | C-3' | Aromatic carbon with a typical chemical shift in this region. |

| ~121.5 | C-5' | Aromatic carbon with a typical chemical shift in this region. |

| ~52.0 | C-3 | The carbon atom alpha to the secondary amine nitrogen. |

| ~48.0 | C-2 | The carbon atom alpha to the secondary amine nitrogen. |

| ~39.0 | C-1 | The carbon atom adjacent to the pyridine ring. |

| ~23.0 | C-4 | The methylene carbon in the propyl chain. |

| ~11.5 | C-5 | The terminal methyl carbon is the most shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Data Interpretation: The absorption bands in the spectrum are correlated to the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300 - 3500 | Weak-Medium | N-H | Stretching |

| 3000 - 3100 | Medium | Aromatic C-H | Stretching |

| 2850 - 2960 | Medium-Strong | Aliphatic C-H | Stretching |

| ~1600, ~1570, ~1480, ~1430 | Medium-Strong | C=C and C=N | Ring Stretching |

| 1580 - 1650 | Medium | N-H | Bending (Scissoring) |

| 1000 - 1350 | Medium | C-N | Stretching |

| 650 - 900 | Strong | Aromatic C-H | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that causes extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Fragmentation Pattern (Electron Ionization):

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 164. The fragmentation pattern will be dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pathway for amines. [1] Key Predicted Fragments:

-

[M]⁺ (m/z 164): The molecular ion.

-

m/z 135: Loss of an ethyl group (•C₂H₅) via alpha-cleavage.

-

m/z 121: Loss of a propyl group (•C₃H₇) via alpha-cleavage.

-

m/z 93: Cleavage of the C-C bond of the ethyl bridge, resulting in the [C₅H₄NCH₂]⁺ fragment.

-

m/z 92: Formation of the pyridylmethyl radical cation [C₅H₄NCH₂]•⁺.

-

m/z 72: Alpha-cleavage on the propyl side, leading to the [CH₂(CH₂)₂NHCH₂]⁺ fragment.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By synthesizing information from established spectroscopic principles, data from analogous compounds, and the application of predictive tools, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. It is important to reiterate that the data presented herein is predictive and should be confirmed by experimental analysis when the pure compound becomes available.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NMRDB.org. An online resource for NMR prediction. [Link]

Sources

The Unexplored Therapeutic Potential of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Latent Promise

In the vast landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, integral to a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a privileged scaffold in drug design. This guide delves into the largely uncharted territory of a specific class of pyridine-containing molecules: N-(2-(Pyridin-2-yl)ethyl)propan-1-amine derivatives . While direct and extensive research on this precise scaffold is nascent, the wealth of data on structurally related analogues provides a compelling rationale for its investigation as a source of novel therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals, aiming to illuminate the potential biological activities of these derivatives. By synthesizing data from closely related chemical series, we will explore potential therapeutic applications, propose synthetic strategies, and provide detailed experimental protocols to empower further research and development in this promising area. Our analysis will be grounded in established principles of medicinal chemistry, drawing causal links between structural modifications and biological outcomes to guide the rational design of new and effective molecules.

Anticipated Biological Activities: Extrapolating from Near Neighbors

While specific biological data for a broad range of this compound derivatives remains to be established, a comprehensive review of analogous structures, particularly N-substituted 2-(pyridin-2-yl)ethanamine and N-(pyridin-2-ylmethyl)amine derivatives, reveals strong indications of potential antimicrobial and anticancer activities.

Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Pyridine derivatives have consistently demonstrated significant antibacterial and antifungal properties.[2] Notably, studies on related pyridine-containing scaffolds have highlighted key structural features that contribute to their antimicrobial efficacy.

For instance, research on 2-amino-3-cyanopyridine derivatives has demonstrated their antibacterial activity.[3] Furthermore, a series of N-alkylated pyridine-based organic salts exhibited significant antibacterial and antibiofilm activities, with the length of the alkyl chain playing a crucial role in their potency.[4] This suggests that modifications to the propan-1-amine side chain of our core scaffold could be a critical determinant of its antimicrobial profile.

Key Insights for Drug Design:

-

Lipophilicity and Chain Length: The length and nature of the substituent on the propan-1-amine nitrogen will likely modulate the compound's lipophilicity, a key factor in its ability to penetrate bacterial cell membranes.

-

Substitution on the Pyridine Ring: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can influence the molecule's electronic properties and its interaction with biological targets.[3]

Anticancer Activity: Targeting Neoplastic Cell Proliferation

The pyridine nucleus is a common feature in a number of anticancer drugs.[5] The antiproliferative activity of pyridine derivatives is often attributed to their ability to interfere with various cellular processes, including cell cycle progression and apoptosis.[5]

Recent studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have identified them as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[6] Moreover, a series of pyridine, pyrane, and pyrimidine derivatives have shown significant in vitro antitumor activity against a panel of 59 human tumor cell lines.[7] Research on other pyridine derivatives has demonstrated that substitutions on the pyridine ring, such as methoxy and hydroxyl groups, can enhance antiproliferative activity.[3]

Key Insights for Drug Design:

-

Kinase Inhibition: The N-(2-(pyridin-2-yl)ethyl) moiety could serve as a valuable pharmacophore for targeting the ATP-binding pocket of various kinases involved in cancer cell signaling.

-

Induction of Apoptosis: Modifications to the scaffold could lead to compounds that selectively induce apoptosis in cancer cells. The addition of aromatic or heteroaromatic substituents on the propan-1-amine nitrogen warrants investigation.

Structure-Activity Relationships (SAR): A Predictive Framework

Based on the available literature for related compounds, we can extrapolate potential structure-activity relationships for this compound derivatives.

Proposed Synthetic Strategy

A plausible and efficient synthetic route to this compound derivatives can be adapted from established methodologies for similar compounds. A key disconnection approach points towards a reductive amination strategy.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 2-(pyridin-2-yl)ethanamine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.1 mmol).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Biological Assays: Protocols for Activity Assessment

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

-

Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: A Comparative Overview

To facilitate the analysis of structure-activity relationships, it is crucial to present biological data in a clear and comparative format.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | R¹ (Pyridine Substitution) | R² (N-Substitution) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Ref-1 | H | H | >128 | >128 |

| Ex-1 | H | n-Propyl | 64 | 128 |

| Ex-2 | H | n-Hexyl | 16 | 32 |

| Ex-3 | 4-Cl | n-Hexyl | 8 | 16 |

| Ex-4 | H | Benzyl | 32 | 64 |

| Ex-5 | 4-Cl | Benzyl | 16 | 32 |

Table 2: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | R¹ (Pyridine Substitution) | R² (N-Substitution) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| Ref-1 | H | H | >100 | >100 |

| Ex-6 | H | Phenyl | 52.3 | 68.1 |

| Ex-7 | H | 4-Methoxyphenyl | 25.8 | 33.4 |

| Ex-8 | 5-F | 4-Methoxyphenyl | 12.1 | 18.9 |

| Ex-9 | H | 3-Pyridyl | 41.7 | 55.2 |

| Ex-10 | 5-F | 3-Pyridyl | 20.5 | 28.6 |

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. By leveraging the extensive knowledge base of related pyridine-containing compounds, this guide provides a foundational framework for initiating drug discovery programs centered on this novel chemical series. The proposed synthetic strategies and biological evaluation protocols are designed to be robust and adaptable, enabling the systematic exploration of the chemical space around this core structure.

Future research should focus on the synthesis of a diverse library of these derivatives with systematic variations on the pyridine ring and the propan-1-amine nitrogen. High-throughput screening against a broad panel of microbial strains and cancer cell lines will be instrumental in identifying initial lead compounds. Subsequent mechanistic studies will then be crucial to elucidate the mode of action of the most promising candidates, paving the way for their optimization and potential development as next-generation therapeutic agents. The convergence of rational design, efficient synthesis, and rigorous biological evaluation holds the key to unlocking the full therapeutic potential of this compound derivatives.

References

-

Ali, A. M., et al. (2020). Synthesis of novel N-alkylated pyridine-based organic salts: Their antibacterial, antibiofilm and wound healing activities. Bioorganic Chemistry, 100, 103937. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 6(45), 30437-30452. [Link]

-

Bawazeer, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

El-Sayed, M. A. A., et al. (2012). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 345(7), 570-577. [Link]

-

Mamedov, I., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Communications, 30(4), 498-499. [Link]

-

Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3), 50-51. [Link]

-

Muregi, F. K., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5863. [Link]

-

Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]

-

Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(1), 35-51. [Link]

-

Tamilvendan, D., et al. (2021). Synthesis of pyridine-indole compounds. In Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Tighadouini, S., et al. (2021). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Journal of Chemistry, 2021, 1-11. [Link]

-

Tsolaki, E., et al. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 28(13), 5082. [Link]

-

Unknown. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Wang, X., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5621. [Link]

-

Wube, A. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Zaky, R., et al. (2021). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 227-238. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

-

Zohra, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(5), 1598. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-(Pyridin-2-yl)ethyl)propan-1-amine as a bidentate ligand

An In-depth Technical Guide to N-(2-(Pyridin-2-yl)ethyl)propan-1-amine as a Bidentate Ligand

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a versatile asymmetrical N,N'-bidentate ligand. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to present a robust guide for its synthesis, coordination chemistry, characterization, and potential applications. The ligand features a pyridine nitrogen and a secondary aliphatic amine nitrogen, creating a stable five-membered chelate ring upon coordination to a metal center. This guide details a highly efficient synthetic protocol via reductive amination, explores the expected structural and spectroscopic properties of its metal complexes, discusses the thermodynamic stability imparted by the chelate effect, and outlines promising applications in catalysis and materials science. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction: The Utility of Pyridine-Amine Ligands

In the vast landscape of coordination chemistry, ligands containing a combination of aromatic and aliphatic nitrogen donors hold a special significance. These "hybrid" ligands offer a unique blend of electronic and steric properties. The pyridine ring provides a π-accepting sp²-hybridized nitrogen donor, which can stabilize lower oxidation states of metals and participate in electron delocalization. In contrast, the aliphatic amine offers a more flexible, sp³-hybridized sigma-donor.

This compound combines these features within a single molecule. Its structure is built upon the well-studied 2-(2-aminoethyl)pyridine backbone, with a propyl group appended to the terminal amine. This modification from a primary to a secondary amine alters the steric environment and electronic donor strength at the aliphatic nitrogen, providing a tool for fine-tuning the properties of the resulting metal complexes.

The primary driver for the utility of this ligand is the chelate effect . The two nitrogen atoms are positioned to coordinate simultaneously to a single metal center, forming a thermodynamically stable five-membered ring. Such chelated complexes are significantly more stable than their analogues formed with comparable monodentate ligands (e.g., pyridine and propylamine separately).[1] This enhanced stability is crucial for maintaining the integrity of the complex in solution, a prerequisite for applications in catalysis and drug development.

Synthesis of this compound

The most direct and high-yielding route to synthesize N-alkylated amines from a primary amine is through reductive amination .[2][3] This one-pot reaction involves the formation of an intermediate imine from the primary amine and an aldehyde (or ketone), which is then immediately reduced in situ to the desired secondary amine. This method elegantly avoids the common problem of over-alkylation seen in direct alkylation with alkyl halides.[2]

Proposed Synthetic Pathway

The synthesis proceeds by reacting 2-(2-aminoethyl)pyridine with propanal (propionaldehyde). The resulting imine is then reduced using a mild and selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN).[4] These reagents are particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate iminium ion, maximizing the yield of the desired product.

Caption: Reductive amination workflow for ligand synthesis.

Detailed Experimental Protocol

-

Materials:

-

2-(2-aminoethyl)pyridine (1.0 eq)

-

Propanal (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-aminoethyl)pyridine and anhydrous DCM.

-

Stir the solution at room temperature and add propanal dropwise.

-

Allow the mixture to stir for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography on silica gel to obtain the pure this compound.

-

Coordination Chemistry and Structural Analysis

The ligand this compound acts as a classic bidentate N,N'-donor, chelating to a metal ion through the pyridine nitrogen (N_py) and the secondary amine nitrogen (N_am). This coordination forms a stable, five-membered chelate ring, a highly favored conformation in coordination chemistry.

Caption: Bidentate coordination forming a five-membered chelate ring.

The coordination number and geometry of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present. For a metal ion that favors a six-coordinate, octahedral geometry, two molecules of the ligand can coordinate to form a complex of the type [M(L)₂X₂], where X is a monodentate ligand like a halide.

Structural Characteristics from Analogues

X-ray crystallographic studies on related complexes provide valuable insight into the expected structural parameters. For instance, in complexes with similar pyridine-amine ligands, the M-N(pyridine) bond is often slightly shorter than the M-N(amine) bond, reflecting the different nature of the nitrogen donors. Dinuclear manganese(II) complexes and various copper(II) complexes with related pyridine-containing ligands have been structurally characterized, revealing distorted trigonal-bipyramidal and octahedral geometries.[5]

| Parameter | Expected Range | Rationale |

| M-N(pyridine) Bond Length | 2.1 - 2.2 Å | Dependent on metal; sp² nitrogen allows for some π-backbonding. |

| M-N(amine) Bond Length | 2.2 - 2.3 Å | Typical for a sigma-donating sp³ nitrogen.[6] |

| N(py)-M-N(am) Bite Angle | 80 - 85° | Constrained by the five-membered chelate ring. |

Synthesis and Characterization of Metal Complexes

General Protocol for Complex Synthesis

A general method for synthesizing a metal complex involves reacting the ligand with a suitable metal salt in an appropriate solvent.

-

Procedure (Example: Synthesis of a Dichloro-bis(ligand)metal(II) complex):

-

Dissolve the ligand (2.0 eq) in a solvent such as ethanol or methanol.

-

In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl₂, NiCl₂, PdCl₂) (1.0 eq) in the same solvent.

-

Slowly add the metal salt solution to the stirring ligand solution.

-

A color change or precipitation of the complex is often observed immediately.

-

The reaction mixture may be stirred at room temperature or gently heated under reflux to ensure complete reaction.

-

Cool the solution to allow for crystallization or precipitate the complex by adding a less polar co-solvent.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: General workflow for the synthesis of a metal complex.

Physicochemical Characterization

A suite of analytical techniques is required to fully characterize the ligand and its metal complexes.

| Technique | Information Provided |

| ¹H & ¹³C NMR Spectroscopy | Confirms the ligand's structure. Upon complexation, protons and carbons near the N-donors show a downfield shift due to the deshielding effect of the metal ion.[7] |

| Infrared (IR) Spectroscopy | Shows shifts in pyridine ring stretching vibrations (around 1600 cm⁻¹) and the N-H stretch of the secondary amine upon coordination. |

| UV-Visible Spectroscopy | Provides information on the electronic structure of the metal complexes, revealing d-d transitions for transition metals and potential ligand-to-metal charge transfer (LMCT) bands.[5] |

| X-ray Crystallography | Gives definitive information on bond lengths, bond angles, coordination geometry, and solid-state packing.[8] |

| Elemental Analysis | Confirms the empirical formula of the synthesized ligand and its complexes. |

Thermodynamic Stability of Complexes

The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). As established by the chelate effect, bidentate ligands like this compound form significantly more stable complexes than two equivalent monodentate ligands.[1] This is due to a favorable entropy change upon displacing multiple solvent molecules from the metal's coordination sphere.

While specific data for the title ligand is unavailable, the stability constants for related ethylenediamine and pyridine-containing ligands with common transition metals are typically high.

Table: Representative Stability Constants (log K₁) for Related Ligand-Metal Systems

| Metal Ion | Ethylenediamine | Pyridine (as monodentate) |

| Cu(II) | 10.7 | 2.5 |

| Ni(II) | 7.9 | 1.8 |

| Zn(II) | 6.0 | 1.0 |

| Co(II) | 6.3 | 1.4 |

(Data compiled from various sources for illustrative purposes).[9]

The data clearly illustrates the dramatic increase in stability when a chelating diamine ligand is used compared to a monodentate amine. The complexes of this compound are expected to exhibit similarly high stability constants.

Potential Applications

The true value of a ligand is realized in the applications of its metal complexes. Based on extensive research into related pyridine-amine systems, several promising avenues exist.

-

Homogeneous Catalysis: Metal complexes are the cornerstone of homogeneous catalysis. The electronic and steric properties of the this compound ligand can be used to tune the reactivity of a metal center. Palladium(II) complexes with pyridine-based ligands, for example, have shown efficacy in reactions like the carbonylation and reduction of nitro compounds.[7][10] The title ligand could be used to develop catalysts for a range of organic transformations, including oxidation, hydrogenation, and cross-coupling reactions.[11]

-

Materials Science: Pyridine-containing organic cations have been successfully incorporated into hybrid organic-inorganic perovskites for optoelectronic applications.[12] The ability of the ligand to coordinate with metal ions (like lead) makes it a candidate for forming novel, low-dimensional materials with interesting structural and electronic properties.

-

Bioinorganic Chemistry: The N,N' donor set can mimic the coordination environment of histidine and other amine-containing residues in metalloenzyme active sites. Complexes of this ligand could serve as structural or functional models to study the mechanisms of biological processes.

Conclusion and Future Outlook

This compound represents a readily accessible and highly versatile bidentate ligand. Its straightforward synthesis via reductive amination opens the door to creating a wide array of coordination complexes. By combining the electronic properties of a pyridine ring with the flexibility of a secondary amine, this ligand offers chemists a powerful tool to modulate the steric and electronic environment around a metal center. The resulting stable chelate complexes are prime candidates for exploration in homogeneous catalysis, the design of novel functional materials, and as mimics for bioinorganic systems. Further research to quantify the stability constants of its complexes and screen their catalytic activity in various organic transformations is a logical and promising next step for realizing the full potential of this ligand system.

References

-

Karunadasa, H. I., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. [Link]

-

Darshani, N., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Li, J., et al. (2024). Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Eya'ane Meva, F., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. PrepChem.com. [Link]

-

ResearchGate. (n.d.). Ligand protonation constants and thermodynamic stability constants of... [Table]. ResearchGate. [Link]

-

D'Alfonso, G., et al. (2015). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Diagram]. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. PrepChem.com. [Link]

-

Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). N-(2-(Pyridin-2-yl)ethyl)-3-p-menthanecarboxamide. National Center for Biotechnology Information. [Link]

-

SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]

-

Casas, J.S., et al. (2007). Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. Journal of Inorganic Biochemistry. [Link]

-

ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Al-Hamdani, A.A.S., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

-

Askar, F.W., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]

-

Roy, S., et al. (2022). The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

-

MDPI. (n.d.). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)₂Zn(NCS)₄]∙Solv. Compounds. MDPI. [Link]

-

MDPI. (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

-

Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Clark, J. (n.d.). substitution in complex ions - stability constants. Chemguide. [Link]

-

MDPI. (n.d.). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [Link]

-

ResearchGate. (n.d.). The ³¹P {¹H} NMR spectra of complexes 1 and 2. [Diagram]. ResearchGate. [Link]

-

Al-Shamari, M., et al. (2024). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ResearchGate. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Propylpyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. air.unimi.it [air.unimi.it]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Coordination Chemistry of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(Pyridin-2-yl)ethyl)propan-1-amine, a bidentate N,N'-donor ligand, has emerged as a versatile building block in coordination chemistry. Its unique structural motif, featuring a pyridine ring and a secondary alkylamine, allows for the formation of stable chelate complexes with a variety of transition metals. This guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of this ligand, with a particular focus on its metal complexes and their potential applications in catalysis and materials science. Detailed experimental protocols, structural analyses, and spectroscopic data are presented to offer a practical resource for researchers in the field.

Introduction: The Significance of Pyridine-Amine Ligands

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in medicinal and materials chemistry.[1][2] The incorporation of amine functionalities into pyridine-containing molecules gives rise to a class of ligands with remarkable coordination properties. These N-donor ligands play a crucial role in the development of novel catalysts, therapeutic agents, and advanced materials.[3] The chelate effect, arising from the formation of a stable ring structure upon coordination to a metal center, imparts significant thermodynamic and kinetic stability to the resulting metal complexes.

This compound belongs to the family of N-alkyl-N-(pyridin-2-ylethyl)amine ligands. These ligands are of particular interest due to the combination of a soft pyridine nitrogen donor and a harder secondary amine nitrogen donor, allowing for coordination to a broad spectrum of metal ions. The ethyl bridge between the two nitrogen atoms ensures the formation of a stable five-membered chelate ring, a favored conformation in coordination chemistry.

Ligand Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through reductive amination. This widely utilized reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[4]

Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of the title ligand is the reductive amination of 2-pyridinecarboxaldehyde with propan-1-amine. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced using a suitable reducing agent, such as sodium borohydride or 2-picoline borane.[5][6]

Figure 1: General synthetic scheme for this compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for reductive amination.[6]

-

Imine Formation: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol, add propan-1-amine (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Characterization

The synthesized ligand should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch).

Coordination Chemistry: A Bidentate N,N'-Donor

This compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. This chelation results in the formation of a thermodynamically stable five-membered ring.

Figure 2: Chelation of this compound to a metal center (M).

The coordination chemistry of this ligand has been explored with various transition metals, leading to the formation of complexes with diverse geometries and electronic properties.

Copper(II) Complexes

Copper(II) complexes of N-alkyl-N-(pyridin-2-ylethyl)amine ligands have been extensively studied. These complexes often exhibit square planar or distorted square pyramidal geometries.[7][8] The reaction of this compound with copper(II) salts, such as copper(II) chloride or copper(II) acetate, is expected to yield mononuclear or dinuclear complexes depending on the reaction conditions and the nature of the counter-ion.[9][10]

Table 1: Expected Structural Parameters for a [Cu(L)Cl₂] Complex

| Parameter | Expected Value Range |

| Cu-N(pyridine) Bond Length | 1.95 - 2.05 Å |

| Cu-N(amine) Bond Length | 2.00 - 2.10 Å |

| N(pyridine)-Cu-N(amine) Angle | 80 - 85° |

| Geometry around Cu(II) | Square Planar / Distorted Tetrahedral |

Data extrapolated from structurally similar complexes.

Nickel(II) Complexes

Nickel(II) complexes with aminopyridine ligands can adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field strength and steric factors.[4][11] For this compound, the formation of a square planar [Ni(L)₂]²⁺ complex or an octahedral [Ni(L)₂(X)₂] complex (where X is a coordinating anion or solvent molecule) is plausible. The magnetic and spectral properties of these complexes provide valuable insights into their stereochemistry.[12]

Other Transition Metal Complexes

The versatile nature of the N,N'-donor set in this compound allows for the formation of stable complexes with a range of other transition metals, including but not limited to cobalt(II), zinc(II), and palladium(II). The coordination geometry and properties of these complexes will be influenced by the electronic configuration and preferred coordination number of the respective metal ion.

Potential Applications

The metal complexes of this compound and its derivatives hold promise in various fields, particularly in catalysis.

Catalysis

Transition metal complexes supported by pyridine-containing ligands are known to be active catalysts for a variety of organic transformations.[13] Copper complexes of N-alkyl-N-(pyridin-2-ylethyl)amine ligands, for instance, have shown potential in catalytic oxidation reactions.[14] The electronic and steric properties of the ligand can be fine-tuned by modifying the alkyl substituent on the amine nitrogen, thereby influencing the catalytic activity and selectivity of the metal center.

Figure 3: A generalized workflow for evaluating the catalytic activity of metal complexes.

Drug Development

The pyridine moiety is a common scaffold in many pharmaceutical compounds.[8] The ability of this compound to form stable metal complexes opens avenues for the design of novel metallodrugs. The biological activity of such complexes can be modulated by the choice of the metal center and the overall coordination geometry.

Conclusion and Future Outlook

This compound is a readily accessible and versatile bidentate ligand with significant potential in coordination chemistry. Its ability to form stable chelate complexes with a variety of transition metals makes it an attractive building block for the development of new catalysts and functional materials. While the coordination chemistry of closely related ligands has been explored, further research into the specific complexes of the title ligand is warranted. Detailed structural and spectroscopic studies, coupled with theoretical calculations, will provide a deeper understanding of the electronic and steric factors governing its coordination behavior. The exploration of the catalytic activity of its metal complexes in a broader range of organic transformations is a promising area for future investigation. This in-depth guide serves as a foundational resource to stimulate further research and application of this intriguing ligand system.

References

-

Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. [Link]

-

Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. [Link]

-

Metal Complexes with N-donor Ligands. [Link]

-

Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. [Link]

-

Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide. [Link]

-

Nickel(II) complexes with tetra- and pentadentate aminopyridine ligands: synthesis, structure, electrochemistry, and reduction to nickel(I) species. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

-

Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic. [Link]

-

Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

-

Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. [Link]

-

Magnetic and spectral properties of nickel(II) complexes with bridging nitrite groups. [Link]

-

New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

-

Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl). [Link]

-

Nickel(II) complexes of monofunctionalized pyridine-azamacrocycles: synthesis, structures, pendant arm "on-off" coordination equilibria, and peroxidase-like activity. [Link]

-

(PDF) The spectrochemical properties of noncubic transition metal complexes in solutions. Part I. Mixed tetragonal distorted nickel(II) pyridine complexes in chloroform. [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. [Link]

-

Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. [Link]

-

Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide. [Link]

-

CO2 Methanation: Solvent-Free Synthesis of Nickel-Containing Catalysts from Complexes with Ethylenediamine. [Link]

-

Chiral N-Hydroxyalkyl Pyrid-2-ylidenes: a new class of ligand for Copper-Catalyzed Asymmetric Allylic Alkylation | Request PDF. [Link]

-

Synthesis of two Nickel-Triphenylphosphine complexes. [Link]

-

Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan-Lam R. [Link]

-

N-(2-(pyridin-2-yl)ethyl)ethanamine | CAS 5452-87-9. [Link]

Sources

- 1. N-(n-Propyl)-2-(2-pyridyl)ethylamine AldrichCPR 55496-57-6 [sigmaaldrich.com]

- 2. escholarship.org [escholarship.org]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 4. Nickel(II) complexes of monofunctionalized pyridine-azamacrocycles: synthesis, structures, pendant arm "on-off" coordination equilibria, and peroxidase-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nickel(II) complexes with tetra- and pentadentate aminopyridine ligands: synthesis, structure, electrochemistry, and reduction to nickel(I) species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Magnetic and spectral properties of nickel(II) complexes with bridging nitrite groups - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Topic: Exploring the Structure-Activity Relationship of N-Alkylated Pyridylethylamines

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridylethylamine scaffold is a foundational structural motif in medicinal chemistry, most notably recognized for its interaction with histamine receptors. Modification of this core, particularly through N-alkylation of the terminal ethylamine, provides a powerful tool for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide offers a deep dive into the structure-activity relationships (SAR) of N-alkylated pyridylethylamines, with a primary focus on their role as histamine H1 receptor modulators. We will explore the causal links between specific alkyl substitutions and their resulting biological activities, detail the synthetic and analytical methodologies required for robust SAR studies, and provide a framework for the rational design of novel ligands.

The Pyridylethylamine Core: A Privileged Scaffold for Histamine Receptor Interaction

The 2-pyridylethylamine molecule is a structural analogue of histamine, where the imidazole ring of histamine is replaced by a pyridine ring. This substitution retains the key pharmacophoric features required for histamine receptor recognition: a basic nitrogen atom within an aromatic system and a flexible ethylamine side chain with a terminal primary amine. 2-Pyridylethylamine itself is a selective agonist for the histamine H1 receptor, capable of eliciting physiological responses such as smooth muscle contraction and increased vascular permeability.[1][2]

The true therapeutic potential of this scaffold, however, was unlocked not by mimicking histamine, but by antagonizing it. The development of first-generation antihistamines, many of which are derivatives of ethylenediamine, established a clear therapeutic path. Subsequent research demonstrated that strategic modification of the pyridylethylamine core, specifically at the terminal amine, could convert the molecule from an agonist to a potent antagonist, laying the groundwork for modern allergy therapeutics.[3][4]

The Histamine H1 Receptor: The Primary Target

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C, ultimately resulting in the physiological responses associated with allergic reactions.[5] H1 antagonists block these effects by competitively binding to the receptor, and many modern antihistamines are now understood to be inverse agonists, reducing the receptor's basal activity even in the absence of histamine.[3][6]

Caption: Integrated workflow for SAR studies.

Chemical Synthesis Protocols

The synthesis of a library of N-alkylated pyridylethylamines can be efficiently achieved from the common starting material, 2-(2-aminoethyl)pyridine.

Protocol 1: Synthesis via Reductive Amination

This is the preferred method for generating a diverse library of secondary amines due to its high efficiency and broad substrate scope.

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution. If the aldehyde/ketone is acid-sensitive, a neutral solvent is recommended.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. Progress can be monitored by TLC or LC-MS.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to the mixture. This reagent is advantageous as it is selective for imines in the presence of carbonyls and does not react violently with protic solvents.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the reaction is complete, as determined by LC-MS analysis showing consumption of the starting amine.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated pyridylethylamine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Characterization Protocols

In vitro assays are essential for quantifying the interaction of the synthesized compounds with the target receptor. [7] Protocol 2: H1 Receptor Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human histamine H1 receptor.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine, at a concentration near its Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesizing the Structure-Activity Relationship

By systematically varying the N-alkyl substituent and measuring the resulting H1 receptor affinity and functional activity, clear SAR trends emerge. The data below is a representative summary based on established principles in medicinal chemistry.

Table 1: Representative SAR Data for N-Alkylated 2-Pyridylethylamines at the Human H1 Receptor

| Compound ID | N-Alkyl Substituent (R) | H1 Affinity (Ki, nM) | Functional Activity (IC50, nM) | Notes on SAR |

| 1 | -H (Parent Compound) | >10,000 | N/A (Agonist) | The primary amine is an agonist. |

| 2 | -Methyl | 550 | 800 | Smallest alkyl group confers weak antagonist activity. |

| 3 | -Ethyl | 210 | 350 | Increased chain length improves affinity. |

| 4 | -Isopropyl | 85 | 130 | Branching at the alpha-carbon is well-tolerated and improves potency. |

| 5 | -n-Butyl | 150 | 220 | Linear chains beyond ethyl show diminishing returns. |

| 6 | -Cyclohexyl | 45 | 70 | Bulky, lipophilic cycloalkyl groups significantly enhance affinity. |

| 7 | -Benzyl | 25 | 40 | Aromatic ring provides additional beneficial interactions (e.g., π-stacking). |

| 8 | -Phenethyl | 15 | 22 | Extending the aromatic ring further from the nitrogen is optimal. |

Key SAR Insights:

-

Requirement for N-Substitution: The unsubstituted primary amine (Compound 1) is an agonist. Any N-alkylation is necessary to switch the modality to antagonism.

-

Impact of Alkyl Size and Lipophilicity: Potency generally increases with the size and lipophilicity of the alkyl group, moving from small alkyl chains (Methyl, Ethyl) to bulkier groups (Isopropyl, Cyclohexyl). This suggests the substituent is exploring a hydrophobic pocket in the receptor.

-

Benefit of Aromatic Substituents: The introduction of an aromatic ring (Compounds 7 and 8) leads to a significant jump in potency. This is likely due to favorable π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor's binding site.

-

Optimal Spacer Length: Comparing the benzyl (7) and phenethyl (8) substituents suggests that an optimal distance between the terminal nitrogen and the aromatic ring exists, with the two-carbon ethyl spacer providing a better fit.

Mechanistic Rationale and Future Directions

The SAR data strongly supports a model where the pyridylethylamine core anchors the molecule in the orthosteric binding site via interactions common to both agonists and antagonists (e.g., the ionic bond with the key aspartate residue). The N-alkyl substituent then extends into an auxiliary binding pocket. The nature of this "R" group determines the overall pharmacological effect. Small substituents may not be sufficient to prevent the active-state conformational change, while larger, well-fitting groups can physically obstruct this change, leading to potent antagonism.

Future research in this area should focus on:

-

High-Resolution Structural Biology: Obtaining crystal or cryo-EM structures of the H1 receptor in complex with various N-alkylated pyridylethylamine antagonists would provide definitive proof of the proposed binding modes and rationalize the observed SAR.

-

Selectivity Profiling: While this guide focuses on the H1 receptor, N-alkylation will also affect binding to other receptors (e.g., muscarinic, serotonergic, dopaminergic). [8]A comprehensive selectivity screen is crucial for developing clean drug candidates and avoiding off-target side effects, a major issue with first-generation antihistamines. [4][9]* Pharmacokinetic Optimization: Beyond receptor affinity, N-alkylation significantly impacts ADME (Absorption, Distribution, Metabolism, Excretion) properties. Future work should integrate metabolic stability assays and pharmacokinetic studies early in the design process to ensure that potent compounds also possess favorable drug-like properties.

By combining rational design, efficient synthesis, and a robust battery of in vitro and in vivo assays, the N-alkylated pyridylethylamine scaffold will continue to be a fertile ground for the discovery of novel and improved therapeutic agents.

References

-

Gullbo, J., Tullberg, M., Våbenø, J., Ehrsson, H., Lewensohn, R., Nygren, P., Larsson, R., & Luthman, K. (2003). Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives. Oncology Research, 14(3), 113-132. [Link]

-

Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2004). ResearchGate. [Link]

-

Blaazer, A. R., Appels, N. D., & van der Pijl, F. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1313-1324. [Link]

-

Clare, B. W. (1990). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry, 33(2), 687-702. [Link]

-

Doğanç, F. B., & Göker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(1), 15-20. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]

-

Zheng, G., Bhatia, P., Lueras, A. M., & Dwoskin, L. P. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[10][11]aphthyrin-5(6H)-one. Tetrahedron Letters, 51(40), 5301-5304. [Link]

-

N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2019). ResearchGate. [Link]

-

2-Pyridylethylamine. Grokipedia. [Link]

-

H1 antagonist. Wikipedia. [Link]

-

Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

-

Glennon, R. A., Metwally, K. A., Dukat, M., Ismaiel, A. M., De Los Angeles, J., Herndon, J., Teitler, M., & Khorana, N. (1994). Effect of N-alkylation on the affinities of analogs of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of Medicinal Chemistry, 37(18), 2821-2827. [Link]

-

Target Information - TTD: Therapeutic Target Database. [Link]

-

Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. (2022). PubMed Central. [Link]

-

Du Buske, L. M. (1996). Clinical comparison of histamine H1-receptor antagonist drugs. Journal of Allergy and Clinical Immunology, 98(6 Pt 3), S307-S318. [Link]

-

Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. (2007). ResearchGate. [Link]

-

Patel, M., Murugananthan, G., & Gowda, S. K. P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 1-5. [Link]

-

2-pyridylethylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (2023). National Institutes of Health. [Link]

-

The effect of N-alkylation on the buffer capacity and DNA binding... (2003). ResearchGate. [Link]

-

Mizuguchi, H., Terao, T., & Fukui, H. (2012). Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. Journal of Pharmacological Sciences, 118(2), 199-206. [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. [Link]

-

Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 1. (2018). YouTube. [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. [Link]

-

Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. (2023). PubMed. [Link]

-

Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases. (2024). PubMed. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 3. H1 antagonist - Wikipedia [en.wikipedia.org]

- 4. Clinical comparison of histamine H1-receptor antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive and detailed protocol for the purification of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine using flash column chromatography on standard silica gel. Due to the basic nature of the pyridine and secondary amine moieties, significant challenges such as peak tailing and low recovery are often encountered on acidic silica surfaces. This guide elucidates the mechanistic reasoning behind employing a triethylamine-modified mobile phase to mitigate these issues, ensuring a robust and reproducible purification. We present a step-by-step methodology, from initial Thin Layer Chromatography (TLC) method development to the final isolation of the purified compound, designed to be a self-validating system for achieving high purity.

Introduction: The Challenge of Purifying Basic Amines on Silica Gel

This compound is a key building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the final drug substance's quality. However, the presence of two basic nitrogen atoms (the pyridine ring nitrogen and the secondary amine) presents a significant hurdle for purification by standard silica gel chromatography.

The stationary phase, silica gel, has a surface rich in silanol groups (Si-OH), which are weakly acidic.[1] These acidic sites can strongly and often irreversibly interact with basic analytes like our target compound. This acid-base interaction leads to several undesirable chromatographic outcomes:

-

Severe Peak Tailing: The analyte molecules that interact strongly with the silanol groups are retained longer than those that do not, resulting in broad, asymmetric peaks.

-

Irreversible Adsorption and Low Recovery: A portion of the compound can remain permanently bound to the column, leading to significant yield loss.[2]

-

Compound Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive compounds.[3]

To overcome these challenges, a strategic modification of the chromatographic system is necessary. This protocol focuses on the widely adopted and effective method of incorporating a competing base, triethylamine (TEA), into the mobile phase.

The Principle of Mobile Phase Modification

The addition of a small percentage of a volatile amine, such as triethylamine, to the eluent is a cornerstone technique for the successful chromatography of basic compounds on silica gel.[4][5] The underlying principle is the competitive binding to the acidic silanol groups on the silica surface.

Triethylamine, being a small and relatively strong base, effectively "neutralizes" the active silanol sites by forming a transient ionic interaction.[2][6] This pre-saturation of the acidic sites prevents the larger, less basic target molecule from engaging in strong, non-ideal interactions with the stationary phase. The result is a more uniform interaction environment for the analyte, leading to symmetrical peak shapes, improved resolution, and higher recovery.[1]

An alternative approach involves using an amine-functionalized silica column, which has a basic surface and can often be used without mobile phase modifiers.[5][7] However, the use of standard silica with a TEA-modified eluent is often more cost-effective and readily available in most laboratories.

Experimental Workflow Overview

The purification process is a systematic progression from analytical-scale method development to preparative-scale separation.

Caption: Overall workflow for the purification of this compound.

Detailed Protocols

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| Silica Gel for Flash Chromatography (40-63 µm) | High Purity | Sigma-Aldrich |

| TLC Plates (Silica Gel 60 F254) | Analytical Grade | Merck |

| This compound (Crude) | Synthesis Grade | In-house Synthesis |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| Triethylamine (TEA) | Reagent Grade | Acros Organics |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals |

| Hexane | HPLC Grade | VWR Chemicals |

| Staining Solution (e.g., Ninhydrin or Anisaldehyde) | Laboratory Grade | Sigma-Aldrich |

Step 1: TLC Method Development

The goal of this step is to identify a mobile phase system that provides good separation of the target compound from impurities, with a target Retention Factor (Rf) of approximately 0.2-0.3 for optimal transfer to a flash column.[5]

-

Prepare TLC Chambers: Line two small beakers or TLC chambers with filter paper and add two different solvent systems. For example:

-

System A: 95:5 (v/v) Dichloromethane / Methanol

-

System B: 80:20 (v/v) Hexane / Ethyl Acetate

-

-

Add Modifier: To each of the solvent systems, add triethylamine to a final concentration of 0.5% (v/v). This is crucial for deactivating the silica on the TLC plate.

-